Fructosyl-methionine

Description

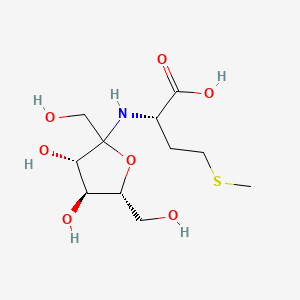

Structure

3D Structure

Properties

CAS No. |

80860-78-2 |

|---|---|

Molecular Formula |

C11H21NO7S |

Molecular Weight |

311.35 g/mol |

IUPAC Name |

(2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H21NO7S/c1-20-3-2-6(10(17)18)12-11(5-14)9(16)8(15)7(4-13)19-11/h6-9,12-16H,2-5H2,1H3,(H,17,18)/t6-,7+,8+,9-,11?/m0/s1 |

InChI Key |

BNYIIVWJYIVWON-ZVSNZSLMSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |

Canonical SMILES |

CSCCC(C(=O)O)NC1(C(C(C(O1)CO)O)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

fructose methionine fructosyl-methionine fructosylmethionine |

Origin of Product |

United States |

Foundational & Exploratory

The Formation of Fructosyl-methionine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanisms, kinetics, and analytical methodologies related to the formation of Fructosyl-methionine, an Amadori rearrangement product formed during the Maillard reaction. This document details the core chemical transformations, influencing factors, experimental protocols for synthesis and analysis, and the biological significance of this compound, with a focus on its antioxidant properties.

Introduction: The Maillard Reaction and Amadori Products

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2] First described by Louis-Camille Maillard in 1912, this reaction is fundamental to food science, contributing to the desirable color, flavor, and aroma of cooked foods.[1] However, it also occurs in vivo, where the resulting products, known as Advanced Glycation End-products (AGEs), are implicated in aging and the pathophysiology of various diseases, including diabetes.[3][4]

The initial stage of the Maillard reaction involves the formation of a Schiff base, which then undergoes a spontaneous rearrangement to form a more stable ketoamine known as an Amadori product. This compound (N-(1-Deoxy-1-fructosyl)methionine) is the specific Amadori product formed from the reaction between a reducing sugar like glucose or fructose and the essential sulfur-containing amino acid, methionine. Understanding the formation and properties of this compound is crucial for food quality control and for elucidating the roles of glycation products in biological systems.

Core Mechanism of this compound Formation

The formation of this compound is a two-step process that constitutes the early phase of the Maillard reaction.

Step 1: Condensation and Schiff Base Formation The reaction initiates with the nucleophilic attack of the primary amino group of methionine on the carbonyl carbon of an open-chain form of a reducing sugar (e.g., glucose). This condensation reaction results in the formation of an unstable aldimine, commonly referred to as a Schiff base, along with the elimination of a water molecule. This initial step is reversible.

Step 2: Amadori Rearrangement The unstable Schiff base undergoes a spontaneous, acid-catalyzed intramolecular rearrangement to form a stable 1-amino-1-deoxy-2-ketose. This product is the ketoamine this compound, also known as the Amadori product. This rearrangement involves the migration of the double bond and a proton shift, converting the aldimine to a more stable keto-functional group. The formation of the Amadori product is considered largely irreversible under physiological conditions, effectively locking the amino acid and sugar together.

Kinetics and Influencing Factors

The rate of this compound formation is significantly influenced by several environmental and kinetic parameters.

-

Temperature: Higher temperatures accelerate the Maillard reaction. Optimal temperatures for the synthesis of this compound are reported to be between 90–100°C for achieving a higher yield, though this also increases the risk of degradation into further Maillard reaction products. Studies on a D-glucose and L-methionine model system assisted by ultrasound were conducted at temperatures ranging from 60-80°C.

-

pH: The pH of the medium is a critical factor. The reaction is generally favored under alkaline conditions, which increase the proportion of the amino acid in its unprotonated, more nucleophilic form. A study on the Maillard reaction between D-glucose and L-methionine was conducted at a pH of 10.0. Conversely, the Amadori rearrangement step is acid-catalyzed.

-

Reactant Concentration and Stoichiometry: The concentration of both the reducing sugar and methionine affects the reaction rate. A 1:1 molar ratio is often suggested to minimize residual substrates and optimize the formation of the Amadori product.

-

Water Activity (a_w): Water is a product of the initial condensation step; therefore, lower water activity can favor the formation of the Schiff base. However, some water is necessary to act as a solvent and facilitate reactant mobility.

Quantitative Data Summary

While comprehensive kinetic data for this compound formation is not extensively compiled in a single source, the following table summarizes relevant quantitative findings from various studies on Maillard reaction products.

| Parameter | Value / Observation | Reactants | Conditions | Citation |

| Optimal Temperature | 90-100°C | Fructose & Methionine | Synthesis for high yield | |

| Ultrasound-Assisted Rxn Temp. | 60-80°C | D-Glucose & L-Methionine | Model system study | |

| Optimal pH | 10.0 | D-Glucose & L-Methionine | Model system study | |

| Reactant Ratio | 1:1 Molar Ratio | Fructose & Methionine | Suggested for minimizing residual substrates | |

| Antioxidant Activity (EC50) | 25 µM | N-(1-Deoxy-1-fructosyl)methionine | DPPH radical scavenging assay | |

| Enzymatic Synthesis Yield | 65% | Fructose & Methionine | Using Aspergillus oryzae fructosyltransferase |

Experimental Protocols

Detailed methodologies are essential for the synthesis, detection, and quantification of this compound.

Synthesis of this compound (Model System)

This protocol describes a general method for the non-enzymatic synthesis of this compound based on typical Maillard reaction conditions.

-

Reactant Preparation: Prepare equimolar solutions of L-methionine and D-glucose (or D-fructose) in a suitable buffer (e.g., phosphate buffer, pH 7.5-10.0). A common starting concentration is 0.5 M for each reactant.

-

Reaction Setup: Combine equal volumes of the methionine and sugar solutions in a sealed reaction vessel to achieve a 1:1 molar ratio.

-

Incubation: Heat the reaction mixture in a controlled temperature environment, such as a water bath or heating block, at a temperature between 60°C and 90°C. The reaction time can vary from 1 to 10 hours, depending on the temperature and desired yield.

-

Monitoring: The reaction progress can be monitored by observing the development of a brown color, which can be quantified spectrophotometrically at 420 nm. Aliquots can also be taken at various time points for analysis by HPLC or LC-MS/MS to determine the concentration of this compound and the depletion of reactants.

-

Termination and Storage: Stop the reaction by rapid cooling in an ice bath. The resulting solution containing this compound should be stored at -20°C for long-term stability.

-

Purification (Optional): For obtaining a pure standard, the product can be purified using techniques like strong acidic cation exchange resin chromatography.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of this compound in complex matrices like food or biological samples.

-

Sample Preparation:

-

Extraction: Extract free amino acids and their derivatives from the sample matrix (e.g., 5 mg of dried leaf tissue) using 1 ml of ultrapure water.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet insoluble material.

-

Filtration: Filter the supernatant through a 0.45 µm pore membrane filter to remove any remaining particulates.

-

Solvent Evaporation (Optional): For concentrating the sample, the solvent can be evaporated under a stream of nitrogen gas. The residue is then reconstituted in a solvent compatible with the initial mobile phase.

-

-

Chromatographic Separation (UHPLC):

-

Column: A reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A typical mobile phase consists of two solvents:

-

Solvent A: Water with an ion-pairing agent and acid (e.g., 0.05% formic acid and 0.03% heptafluorobutyric acid (HFBA)).

-

Solvent B: Acetonitrile with similar additives (e.g., 0.05% formic acid and 0.03% HFBA).

-

-

Gradient Elution: A gradient program is used to separate the analytes. For example: start with a low percentage of Solvent B, gradually increase to a high percentage to elute the compounds of interest, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: A typical flow rate for UHPLC is around 0.4 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, which is added to the sample prior to preparation to correct for matrix effects and processing losses.

-

Biological Significance and Potential Applications

While extensive research has focused on the detrimental effects of AGEs, some early-stage Maillard reaction products, including this compound, have demonstrated potential biological activities.

Antioxidant Properties

This compound has been shown to possess antioxidant properties, primarily through the mechanism of free radical scavenging. The sulfur atom in the methionine moiety is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This process can neutralize harmful radicals, thereby protecting other vital biomolecules from oxidative damage. In vitro studies have reported an EC50 value of 25 µM for the DPPH radical scavenging activity of N-(1-Deoxy-1-fructosyl)methionine. This antioxidant capacity is significant because oxidative stress is a key factor in the progression of many diseases targeted by drug development.

Role in Cellular Signaling

Methionine metabolism is intricately linked to crucial cellular signaling pathways. For instance, S-adenosylmethionine (SAM), a metabolite of methionine, is a universal methyl donor and a key regulator of the mTORC1 pathway, which governs cell growth and proliferation. While direct evidence of this compound's involvement in these specific pathways is still emerging, its formation represents a modification of a key metabolic precursor. Glycation can alter the biological function of amino acids and proteins, and therefore, the presence of this compound could potentially modulate methionine-dependent signaling cascades. Further research is warranted to explore how this Amadori product might influence cellular sensing and signaling networks, which could be of significant interest to drug development professionals investigating metabolic diseases.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Fructosyl-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-methionine (Fru-Met), a derivative compound formed from the non-enzymatic reaction of fructose and the essential amino acid methionine, represents a key molecule in the study of glycation and the Maillard reaction. This reaction, commonly associated with the browning and flavor development in cooked foods, also has significant implications in biological systems, where advanced glycation end-products (AGEs) are linked to various pathological conditions. Fru-Met, as an early-stage Amadori rearrangement product, serves as a valuable model compound for investigating the metabolic fate and physiological effects of glycated amino acids.[1] This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound, with the chemical formula C11H21NO7S, is characterized by the covalent linkage of a fructose molecule to the amino group of methionine.[1] This modification significantly alters the physicochemical properties of the parent amino acid.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid | [1] |

| CAS Number | 80860-78-2 | [1] |

| Molecular Formula | C11H21NO7S | [1] |

| Molecular Weight | 311.35 g/mol | |

| Appearance | Not specified in literature; likely a solid | |

| Solubility | Soluble in DMSO |

Formation of this compound: The Maillard Reaction

The primary pathway for the formation of this compound is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The initial step involves the condensation of the carbonyl group of fructose with the primary amino group of methionine to form a Schiff base. This unstable intermediate then undergoes the Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose, which in this case is this compound.

Initial Characterization and Analytical Methodologies

The characterization and quantification of this compound in various matrices, from food products to biological samples, rely on a suite of advanced analytical techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are central to the separation of this compound from complex mixtures. High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is another powerful technique for the analysis of Amadori compounds.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Typical Column | Mobile Phase (Example) | Detection |

| RP-HPLC | C18 | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | UV (210 nm), MS |

| HPAEC-PAD | CarboPac PA10 | Isocratic or gradient elution with sodium hydroxide and sodium acetate | Pulsed Amperometry |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of this compound. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.

Table 3: Mass Spectrometric Parameters for this compound

| Parameter | Description |

| Precursor Ion [M+H]+ | m/z 312 |

| Key Fragment Ion | m/z 150 (loss of the fructose moiety) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Predicted 1H NMR spectral data provides characteristic chemical shifts for the protons in the molecule.

Table 4: Predicted 1H NMR Chemical Shifts for this compound in D2O

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Methionine α-proton | 3.8-4.2 (triplet) |

| Methionine β-CH2 protons | 2.0-2.2 |

| Methionine γ-CH2 protons | 2.5-2.7 |

| Methionine S-methyl group | 2.0-2.1 (singlet) |

| (Note: These are predicted values and may vary in experimental conditions.) |

Experimental Protocols

General Experimental Workflow for this compound Analysis

The analysis of this compound typically follows a standardized workflow, from sample preparation to data analysis.

Protocol for DPPH Radical Scavenging Assay

This protocol is adapted from general procedures for assessing the antioxidant activity of compounds.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of concentrations of this compound in methanol.

-

Reaction: In a microplate well or cuvette, mix the this compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the use of fructosyltransferases for the synthesis of fructosyl-amino acids.

-

Enzyme Source: Utilize a fructosyltransferase, for example, from Aspergillus oryzae.

-

Reaction Mixture: Prepare a reaction mixture containing methionine and fructose in a suitable buffer (e.g., pH 7.4).

-

Enzyme Addition: Add the fructosyltransferase to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Purification: Once the reaction is complete, purify the this compound from the reaction mixture using chromatographic techniques.

Biological Significance and Potential Applications

The initial characterization of this compound has highlighted its potential as an antioxidant. One study reported an EC50 value of 25 µM in a DPPH assay, indicating its capacity to scavenge free radicals. This antioxidant activity is of interest for its potential protective effects against oxidative stress-related damage.

As a product of the Maillard reaction, this compound is present in a variety of heat-processed foods, including cereal products, roasted coffee, and cocoa beans. Its presence and potential biological activities are of significant interest to food scientists and nutritionists. In the field of drug development, understanding the formation and effects of glycated amino acids like this compound is crucial for research into diabetes, aging, and other conditions associated with the accumulation of advanced glycation end-products.

Conclusion

This compound, an Amadori product of the Maillard reaction, is a molecule of growing interest in both food science and biomedical research. Its initial characterization has been facilitated by advanced analytical techniques, revealing its chemical nature and potential antioxidant properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to further investigate the role of this compound in various chemical and biological systems. Future research will likely focus on elucidating its metabolic pathways, its precise mechanisms of action, and its broader implications for human health and nutrition.

References

The Biological Significance of Fructosyl-methionine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosyl-methionine (F-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is emerging as a molecule of interest in the fields of food science, metabolic diseases, and biomarker discovery. While traditionally studied in the context of the Maillard reaction in food chemistry, recent evidence points towards its presence and potential biological significance in vivo. This technical guide provides a comprehensive overview of the current understanding of this compound's formation, metabolism, and potential physiological and pathological roles. It details analytical methodologies for its quantification and explores its relationship with advanced glycation end products (AGEs) and associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and investigate the role of this glycated amino acid in biological systems.

Introduction

Non-enzymatic glycation, a spontaneous reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a post-translational modification that occurs ubiquitously in biological systems. The initial, reversible formation of a Schiff base is followed by an irreversible rearrangement to form more stable Amadori products.[1] this compound (N-(1-Deoxy-1-fructosyl)methionine) is one such Amadori product, resulting from the reaction between fructose and the amino acid methionine.[2]

Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, as a precursor for the universal methyl donor S-adenosylmethionine (SAM), and in the synthesis of cysteine and glutathione, key components of the cellular antioxidant defense system.[3][4] The glycation of methionine to form F-Met has the potential to alter its bioavailability and metabolic fate, with implications for cellular function and homeostasis.

While the role of glycated proteins, particularly in the form of advanced glycation end products (AGEs), in the pathophysiology of aging and chronic diseases such as diabetes and renal failure is well-established, the specific biological significance of free Amadori products like this compound is an area of active investigation.[5] This guide synthesizes the current knowledge on F-Met, from its chemical origins to its potential as a biomarker and bioactive molecule.

Formation and Metabolism of this compound

Formation

This compound can be formed through both non-enzymatic and enzymatic pathways.

-

Non-Enzymatic Formation (Maillard Reaction): This is the primary route of F-Met formation, both in food processing and in vivo. The reaction is initiated by the condensation of the carbonyl group of fructose with the primary amino group of methionine, forming a Schiff base, which then undergoes the Amadori rearrangement to yield the stable ketoamine, this compound.

-

Enzymatic Synthesis: Fructosyltransferases can catalyze the stereospecific synthesis of fructosyl-amino acids. For instance, enzymes from Aspergillus oryzae have been shown to produce F-Met under mild conditions (37°C and pH 7.4), offering a more controlled synthesis route compared to the Maillard reaction.

In Vivo Presence and Distribution

Direct evidence for the presence of this compound in vivo in mammals has been reported. A study utilizing high-resolution mass spectrometry profiling identified N-(1-Deoxy-1-fructosyl)methionine in the blood serum and cerebral cortical brain tissues of mice. This finding confirms that F-Met is not just a dietary component but is also present within the mammalian system, suggesting endogenous formation or absorption and distribution from dietary sources.

Absorption and Metabolism

Studies in rat models have indicated that fructosyl-amino acids are subject to transport and metabolism upon consumption. While specific quantitative data on the tissue distribution of F-Met is limited, early research on fructose amino acids suggests intestinal absorption followed by metabolism in organs such as the kidney and liver. The enzymatic degradation of fructosyl-amino acids is a known biological pathway. Enzymes like fructosyl-amino acid oxidases (FAODs) can catalyze the oxidation of the C-N bond, releasing the free amino acid (methionine) and glucosone.

Biological Significance and Potential Roles

The biological significance of this compound in vivo is not yet fully elucidated, but several potential roles can be inferred from its chemical nature and its classification as an Amadori product.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties, including radical-scavenging activity. One study reported an EC50 value of 25 µM for the DPPH radical scavenging activity of N-(1-Deoxy-1-fructosyl)methionine. The sulfur atom in the methionine moiety is likely a key contributor to this antioxidant capacity.

Precursor to Advanced Glycation End Products (AGEs)

Amadori products like this compound are stable intermediates in the Maillard reaction cascade that can further react to form a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases through mechanisms that include cross-linking of proteins, induction of oxidative stress, and activation of pro-inflammatory signaling pathways.

Potential as a Biomarker

Recent metabolomic studies have highlighted the potential of fructosyl-amino acids as disease biomarkers. Notably, elevated levels of N-(1-deoxy-1-fructosyl) derivatives of other amino acids have been identified in the plasma of COVID-19 patients, with concentrations correlating with disease severity. While F-Met was not specifically mentioned in that study, it suggests that Amadori products as a class may be indicative of underlying pathological processes.

Potential Role as a Uremic Toxin

In chronic kidney disease (CKD), the accumulation of metabolites that are normally cleared by the kidneys, known as uremic toxins, contributes to the pathophysiology of the disease. Given that F-Met is a modified amino acid, its clearance may be impaired in CKD, leading to its accumulation and potential contribution to uremic toxicity. Homocysteine, a metabolite of methionine, is a known uremic toxin. Further research is needed to investigate the levels and potential toxicity of F-Met in the context of CKD.

Quantitative Data

Quantitative data on the in vivo concentrations of this compound are scarce in the published literature. The following table summarizes the available information on the detection and quantification of F-Met and related compounds.

| Analyte | Matrix | Species | Condition | Concentration/Level | Analytical Method | Reference |

| N-(1-Deoxy-1-fructosyl)methionine | Blood Serum, Cerebral Cortical Brain Tissue | Mouse | Not Specified | Detected (qualitative) | High-Resolution Mass Spectrometry | |

| Fructosyl-amino acids (general) | Plasma | Human | COVID-19 | Levels increase with disease severity | Not specified | |

| Fructosyl-lysine | Skin Collagen | Human | Type 1 Diabetes | Increased in diabetic patients | Not specified |

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Synthesis of this compound Standard

An analytical standard is essential for the development and validation of a quantitative assay.

Protocol: Maillard Reaction-Based Synthesis

-

Reactants: Dissolve equimolar amounts of L-methionine and D-fructose in a suitable buffer (e.g., sodium acetate buffer, pH 5.6). A 1:1 molar ratio is recommended to minimize residual substrates.

-

Reaction Conditions: Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period. The reaction progress can be monitored by HPLC. To minimize oxidation of the thioether group of methionine, it is advisable to purge the reaction vessel with nitrogen.

-

Purification: The resulting this compound can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or preparative HPLC.

-

Purity and Identity Confirmation: The purity of the synthesized F-Met should be assessed by analytical HPLC. The identity should be confirmed by mass spectrometry (to determine the molecular weight) and NMR spectroscopy (to confirm the structure).

Quantification of this compound in Plasma by UPLC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of amino acids and Amadori products in biological fluids.

5.2.1. Sample Preparation (Protein Precipitation)

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Internal Standard: Prepare a stock solution of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N-Fructosyl-methionine, if available, or a structurally similar labeled Amadori product). Add a known amount of the internal standard to each plasma sample.

-

Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

5.2.2. UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

-

Mobile Phases: A typical mobile phase system would consist of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Gradient Elution: A gradient elution program should be optimized to achieve good separation of this compound from other plasma components and isomers.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule of F-Met ([M+H]⁺), and specific fragment ions will be monitored as product ions. The MRM transitions for F-Met and the internal standard need to be optimized.

5.2.3. Method Validation

The analytical method should be validated according to established guidelines, including the assessment of:

-

Linearity: A calibration curve should be constructed using the synthesized F-Met standard over the expected concentration range in biological samples.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated.

-

Stability: The stability of F-Met in the biological matrix under different storage and processing conditions should be assessed.

Signaling Pathways and Molecular Interactions

While there is currently no direct evidence of this compound acting as a signaling molecule itself, its role as a precursor to AGEs suggests an indirect involvement in AGE-mediated signaling pathways.

The AGE-RAGE Axis

AGEs exert many of their pathological effects through interaction with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, including NF-κB, MAP kinases (p38, ERK1/2), and JAK/STAT. This activation leads to the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress. Given that F-Met is an intermediate in AGE formation, its abundance could influence the rate of AGE production and subsequent RAGE activation.

Figure 1: Simplified signaling pathway of AGE-RAGE activation.

Methionine Metabolism and Cellular Signaling

Methionine metabolism is intricately linked to cellular signaling. S-adenosylmethionine (SAM), the primary metabolite of methionine, is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation and gene expression. The formation of F-Met could potentially divert methionine from these critical metabolic pathways, although the quantitative significance of this diversion in vivo is unknown.

Figure 2: Overview of key methionine metabolic pathways.

Future Directions and Conclusion

The study of this compound in vivo is a relatively new and expanding field. While its presence in mammalian tissues and its potential as a biomarker are intriguing, several key questions remain unanswered. Future research should focus on:

-

Quantitative Analysis: Developing and applying robust, validated analytical methods to determine the concentrations of this compound in various tissues and biofluids in both healthy and diseased states.

-

Metabolic Fate: Elucidating the detailed metabolic pathways of F-Met in vivo, including its absorption, distribution, metabolism, and excretion.

-

Biological Activity: Investigating the specific biological effects of F-Met, independent of its role as an AGE precursor. This includes its potential antioxidant, pro-inflammatory, or signaling activities.

-

Clinical Relevance: Exploring the utility of F-Met as a clinical biomarker for diseases such as diabetes, chronic kidney disease, and neurodegenerative disorders.

References

- 1. Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. Food-Derived Uremic Toxins in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 5. files.core.ac.uk [files.core.ac.uk]

The Unseen Influence: A Technical Guide to the Natural Occurrence of Fructosyl-methionine in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-methionine, an Amadori rearrangement product, is a naturally occurring compound formed through the non-enzymatic reaction between methionine and a fructose moiety, a key step in the Maillard reaction.[1] This reaction is prevalent in food processing, particularly in products that undergo heating, drying, or prolonged storage. While often associated with changes in flavor, aroma, and color, the presence of this compound and other Amadori products in the diet is of growing interest to researchers in food science, nutrition, and drug development due to their potential physiological effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food products, details the analytical methodologies for its quantification, and explores its potential biological significance.

Natural Occurrence of this compound in Foods

This compound is primarily found in foods that have been subjected to processing methods that facilitate the Maillard reaction, such as malting, roasting, fermenting, and drying.[2] The formation of this compound is dependent on the availability of its precursors, methionine and reducing sugars like glucose (which can isomerize to fructose), as well as processing conditions such as temperature, time, and water activity.

Quantitative Data

While the presence of this compound and related Amadori compounds has been identified in a variety of foodstuffs, precise quantitative data remains limited in the scientific literature. However, a stable isotope dilution assay has been successfully developed for the quantification of the glucose-derived Amadori product of methionine, a compound structurally analogous to this compound. The following table summarizes the available quantitative data for this compound in select food products. It is important to note that drying processes tend to increase the concentration of Amadori products, whereas roasting can lead to their degradation.[3]

| Food Product | Processing | Concentration of Glucose-Derived Methionine Amadori Product (mg/kg) | Reference |

| Unroasted Cocoa | Fermented and Dried | 342 | [3] |

| Dried Bell Pepper | Dried | 3460 | [3] |

| Wheat Beer | Fermented | Data reported but not specified | |

| Roasted Coffee | Roasted | Degraded during roasting | |

| Roasted Cocoa | Roasted | Degraded during roasting |

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques to overcome challenges such as matrix interference and the low concentration of the analyte. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often employing a stable isotope dilution assay for enhanced accuracy.

Sample Preparation

A critical step in the analysis is the efficient extraction of this compound from the food matrix while minimizing degradation.

-

Homogenization: The food sample is first homogenized to ensure a representative sample.

-

Extraction: A suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used to extract the Amadori products. The choice of solvent may need to be optimized depending on the food matrix.

-

Deproteinization: For samples with high protein content, a deproteinization step using agents like trichloroacetic acid or ultrafiltration is necessary to prevent interference with the chromatographic analysis.

-

Solid-Phase Extraction (SPE): SPE with a suitable sorbent, such as a mixed-mode cation exchange resin, can be employed for cleanup and concentration of the analyte.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-Fructosyl-methionine) is added at the beginning of the sample preparation to account for any losses during the procedure.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like this compound.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency, is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Tandem mass spectrometry (MS/MS) is performed using Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and its specific product ions generated through collision-induced dissociation. The transition of the native analyte is monitored alongside the corresponding transition of the stable isotope-labeled internal standard for accurate quantification.

-

Signaling Pathways and Biological Relevance

Direct evidence for specific signaling pathways activated by this compound is currently scarce. However, as a member of the broader class of Amadori products and advanced glycation end products (AGEs), its potential biological activities can be inferred.

AGEs are known to interact with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE can trigger a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and subsequent up-regulation of pro-inflammatory cytokines and reactive oxygen species (ROS). This AGE-RAGE signaling axis is implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. While the specific affinity of this compound for RAGE has not been extensively studied, its presence in the diet contributes to the overall pool of circulating AGEs.

Another important aspect of the biological relevance of this compound is its enzymatic degradation. Fructosyl-amino acid oxidases are enzymes that can catalyze the oxidative cleavage of the C-N bond in fructosyl-amino acids, releasing the free amino acid and a sugar derivative. This enzymatic action suggests a metabolic pathway for handling these glycated amino acids in the body.

Visualizations

Maillard Reaction and this compound Formation

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 3. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Fructosyl-methionine: A Technical Guide to its Thermal Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is a significant compound in food science and clinical chemistry. Its thermal degradation is a complex process that contributes to the formation of a diverse array of flavor and aroma compounds, colored melanoidins, and potentially bioactive molecules. Understanding the intricate network of reactions governing its breakdown is crucial for controlling food quality, ensuring drug stability, and elucidating pathological processes associated with advanced glycation end-products (AGEs). This technical guide provides an in-depth exploration of the core thermal degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Thermal Degradation Pathways

The thermal degradation of this compound proceeds through several interconnected pathways, primarily driven by the Maillard reaction cascade. These pathways include acid-catalyzed hydrolysis, oxidative modifications, Strecker degradation, and polymerization into melanoidins.

1. Acid-Catalyzed Hydrolysis: Under acidic conditions and elevated temperatures, the glycosidic bond in this compound can be cleaved. This leads to the release of free methionine and the degradation of the fructose moiety into various furan derivatives.[1] The released methionine can then undergo further thermal degradation.

2. Oxidative Modifications: The methionine component of Fru-Met is susceptible to oxidation, particularly at the thioether group, leading to the formation of methionine sulfoxide and methionine sulfone.[1] These oxidative changes can alter the subsequent degradation pathways and the profile of volatile compounds produced.

3. Strecker Degradation: This is a pivotal pathway in the formation of flavor and aroma compounds. It involves the reaction of α-dicarbonyl compounds, which are key intermediates in the degradation of the fructose moiety, with the amino group of methionine (either within the intact Fru-Met molecule or after its hydrolysis). This reaction leads to the formation of Strecker aldehydes, such as methional, which is known for its characteristic potato-like aroma, and other volatile compounds like pyrazines.[1][2]

4. Formation of α-Dicarbonyl Compounds: The degradation of the fructose moiety of this compound generates highly reactive α-dicarbonyl compounds, including 3-deoxyglucosone (3-DG), methylglyoxal (MGO), and glyoxal (GO).[1] These intermediates are central to the Maillard reaction, participating in Strecker degradation and polymerization reactions.

5. Melanoidin Formation: In the advanced stages of the Maillard reaction, the various reactive intermediates, including α-dicarbonyls and Strecker aldehydes, undergo a series of condensation and polymerization reactions to form brown, high-molecular-weight, nitrogen-containing polymers known as melanoidins.

Quantitative Data on Degradation Products

The following tables summarize quantitative data on the formation of key degradation products from the thermal treatment of a methionine-glucose Amadori rearrangement product (MG-ARP), which serves as a model for this compound.

Table 1: Formation of Pyrazines from Thermal Degradation of MG-ARP

| Pyrazine Compound | Concentration (μg/L) |

| 2-Methylpyrazine | 1.23 ± 0.08 |

| 2,5-Dimethylpyrazine | 3.45 ± 0.21 |

| 2,6-Dimethylpyrazine | 0.89 ± 0.05 |

| 2-Ethyl-5-methylpyrazine | 0.56 ± 0.04 |

| Trimethylpyrazine | 1.78 ± 0.12 |

Data adapted from Deng et al. (2022). Conditions: MG-ARP model system heated at 120°C.

Table 2: Formation of Methional from Thermal Degradation of MG-ARP

| Model System | Methional Concentration (μg/L) |

| Methionine/Glucose | 15.67 ± 1.02 |

| MG-ARP | 25.43 ± 1.58 |

Data adapted from Deng et al. (2022). Conditions: Model systems heated at 120°C.

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

1. Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the Maillard reaction.

-

Materials:

-

L-methionine

-

D-fructose

-

Methanol

-

Deionized water

-

Cation-exchange resin (e.g., DOWEX 50WX8)

-

-

Procedure:

-

Dissolve equimolar amounts of L-methionine and D-fructose in a methanol-water solvent mixture (e.g., 1:1 v/v).

-

Reflux the solution for a specified time (e.g., 6 hours) with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction, cool the mixture to room temperature.

-

Isolate the this compound using a cation-exchange resin column.

-

Elute the product with an appropriate buffer.

-

Lyophilize the collected fractions to obtain pure this compound.

-

Confirm the structure and purity using techniques such as NMR and mass spectrometry.

-

2. Quantification of α-Dicarbonyl Compounds by HPLC-DAD

This protocol is adapted for the analysis of glyoxal (GO) and methylglyoxal (MGO) after derivatization.

-

Materials:

-

Degradation sample

-

Methanol

-

Sodium acetate buffer (0.1 M, pH 3.0)

-

4-Nitro-1,2-phenylenediamine (NPD) solution (1% in methanol)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

-

Sample Preparation and Derivatization:

-

Extract the degradation sample with methanol.

-

Centrifuge the extract to remove any solid particles.

-

To 1 mL of the supernatant, add 1 mL of sodium acetate buffer and 0.5 mL of NPD solution.

-

Incubate the mixture at 70°C for 20 minutes.

-

Cool the mixture to room temperature and filter through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Diode Array Detector (DAD) at a specific wavelength for the NPD derivatives.

-

Quantification: Use external standards of derivatized GO and MGO for calibration.

-

3. Analysis of Strecker Aldehydes and Pyrazines by GC-MS

This protocol provides a general procedure for the analysis of volatile compounds from the thermal degradation of this compound.

-

Materials:

-

Degradation sample

-

Internal standard (e.g., a suitable deuterated compound)

-

Dichloromethane or other suitable solvent for extraction

-

-

Sample Preparation:

-

Spike the degradation sample with a known amount of internal standard.

-

Perform a liquid-liquid extraction with a suitable solvent.

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Identification: Compare mass spectra and retention times with those of authentic standards and library databases (e.g., NIST).

-

Quantification: Use the peak area ratio of the analyte to the internal standard.

-

4. Determination of Melanoidins by UV-Vis Spectroscopy

This protocol describes a simple method for estimating the formation of melanoidins.

-

Materials:

-

Degradation sample

-

Deionized water or a suitable buffer

-

-

Procedure:

-

Dilute the degradation sample to an appropriate concentration with deionized water or buffer to ensure the absorbance reading is within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted sample at 420 nm, which is commonly used to assess the browning intensity and melanoidin formation.

-

Use the absorbance value as a relative measure of melanoidin concentration. For more quantitative results, a standard curve can be prepared using isolated and purified melanoidins.

-

Conclusion

The thermal degradation of this compound is a multifaceted process with significant implications for the chemical and sensory properties of thermally processed foods and the understanding of glycation in biological systems. The pathways outlined in this guide, including acid-catalyzed hydrolysis, oxidation, Strecker degradation, and melanoidin formation, represent the core reactions involved. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate these pathways further. Future research should focus on elucidating the structures of the complex melanoidin polymers and exploring the bioactivities of the various degradation products. A deeper understanding of these processes will enable better control over food quality and may provide insights into the development of novel therapeutic strategies for diseases associated with advanced glycation.

References

Bioavailability and Metabolism of Dietary Fructosyl-methionine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is present in processed foods and may form endogenously. Understanding its bioavailability and metabolic fate is crucial for assessing its nutritional and physiological impact. This technical guide synthesizes the available scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of dietary Fru-Met. Current research indicates that free Amadori products are absorbed passively and to a limited extent, with significant metabolism carried out by the gut microbiota. The bioavailability of methionine from Fru-Met is considerably lower than that of free methionine. This document provides a detailed overview of the hypothesized metabolic pathways, summarizes the limited quantitative data, and outlines the experimental protocols typically employed in such research.

Introduction

This compound (Fru-Met), also known as N-(1-Deoxy-1-fructosyl)methionine, is a ketoamine formed during the early stages of the Maillard reaction between the amino acid methionine and a reducing sugar like fructose or glucose[1]. This reaction, a form of non-enzymatic glycation, is common in thermally processed and stored foods, contributing to changes in color, flavor, and nutritional value[1]. Fru-Met is also of interest in metabolic studies as a model compound for understanding the effects of glycation on amino acid function and metabolism[2]. Given its dietary prevalence, elucidating the bioavailability and metabolic processing of Fru-Met is essential for nutrition science and toxicology.

Bioavailability of this compound

The bioavailability of Amadori products, including Fru-Met, is generally considered to be low compared to their parent amino acids. The primary factors influencing bioavailability are the efficiency of intestinal absorption and the extent of presystemic metabolism, particularly by the gut microbiota.

Intestinal Absorption

Research on various Amadori products suggests that they are not actively transported across the intestinal epithelium. Instead, absorption occurs via passive diffusion[3]. This mechanism is significantly less efficient than the active transport systems responsible for free amino acid uptake.

Studies on protein-bound Amadori products, which represent a common dietary form, show very low absorption rates. It is estimated that only 1-3% of ingested protein-bound Amadori compounds are absorbed and recovered in the urine, suggesting the vast majority remains in the gastrointestinal tract[3]. While data specifically for Fru-Met is limited, a comparative study in rats involving various fructose-amino acids, including this compound, investigated their intestinal absorption and metabolism. The general consensus is that the bioavailability of the amino acid from the Amadori product is significantly reduced.

Metabolism of this compound

The metabolism of Fru-Met can be divided into two main components: the action of the gut microbiota on the unabsorbed fraction and the systemic metabolism of the small portion that is absorbed.

Role of Gut Microbiota

The gut microbiota plays a critical role in the metabolism of unabsorbed nutrients. It is suggested that microorganisms in the large intestine almost completely decompose Amadori products that reach the colon. This microbial fermentation can release methionine, fructose, or various other metabolites. However, the released methionine may not be fully available to the host and can be utilized by the bacteria themselves or converted into other compounds, some of which may have potential physiological effects.

Systemic Metabolism

For the small fraction of Fru-Met that is absorbed intact, evidence suggests that its metabolism in animal tissues is very low. The absorbed compound is rapidly eliminated, primarily through urinary excretion. It is unlikely that the bond between fructose and methionine is efficiently cleaved by mammalian enzymes to release free, nutritionally available methionine. The methionine moiety within the molecule is susceptible to oxidative modifications, particularly the oxidation of its thioether group to form sulfoxides.

The diagram below illustrates the hypothesized metabolic fate of dietary this compound.

Quantitative Data

Table 1: Summary of Bioavailability and Metabolism Parameters for Amadori Products

| Parameter | Finding for General Amadori Products | Implication for this compound | Reference |

| Intestinal Transport | No active transport; passive diffusion | Low absorption efficiency expected | |

| Absorption Rate | 1-3% for protein-bound forms | Bioavailability is likely very low | |

| Systemic Metabolism | Very low in animal tissues | Absorbed Fru-Met is likely not a significant source of free methionine | |

| Primary Metabolic Site | Large intestine (gut microbiota) | Gut bacteria are the main drivers of Fru-Met degradation | |

| Primary Excretion Route | Urine (for absorbed fraction) | Absorbed Fru-Met and its minor metabolites are cleared by the kidneys |

Experimental Protocols

Detailed experimental protocols from studies specifically investigating Fru-Met are scarce in modern literature. However, a standard protocol for an in vivo bioavailability and metabolism study in a rat model can be constructed based on methodologies used for other amino acids and their derivatives.

General Protocol for an In Vivo Rat Study

-

Test Substance Synthesis: this compound is synthesized, often using the Maillard reaction between methionine and fructose. For metabolic tracking, isotope-labeled Fru-Met (e.g., using ¹³C or ¹⁴C) is prepared.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in metabolic cages to allow for separate and complete collection of urine and feces.

-

Diet and Dosing:

-

Animals are adapted to a purified, amino acid-defined diet that is deficient in methionine to avoid isotopic dilution and to accurately measure the contribution of the test substance.

-

A control group receives the basal diet supplemented with an equimolar amount of L-methionine.

-

The test group receives the basal diet supplemented with the synthesized Fru-Met.

-

Dosing is typically performed via oral gavage or as part of the diet for a defined period.

-

-

Sample Collection:

-

Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

-

Blood samples are collected at timed intervals via a cannula (e.g., jugular vein) to determine the pharmacokinetic profile. Plasma is separated for analysis.

-

At the end of the study, animals are euthanized, and tissues (liver, kidneys, muscle) are collected to assess tissue distribution.

-

-

Sample Analysis:

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for identifying and quantifying Fru-Met and its potential metabolites in plasma, urine, feces, and tissue homogenates.

-

Quantification: The concentration of the parent compound (Fru-Met) and any identified metabolites is measured. For isotope-labeled studies, radioactivity is measured in all samples to perform a mass balance analysis, determining the percentage of the administered dose recovered in urine, feces, and tissues.

-

-

Data Analysis:

-

Bioavailability: Calculated by comparing the amount of the compound or its metabolites in the systemic circulation or urine after oral administration versus intravenous administration.

-

Metabolic Profile: Identification and quantification of metabolites to map the metabolic pathway.

-

Excretion: Calculation of the percentage of the administered dose excreted in urine and feces over the collection period.

-

The workflow for such an experiment is visualized below.

Conclusion and Future Directions

The available evidence strongly suggests that dietary this compound has low bioavailability. Its absorption is limited and occurs via passive diffusion, while the unabsorbed majority is subject to extensive metabolism by the gut microbiota. The small amount that enters systemic circulation appears to undergo minimal metabolism before being rapidly excreted in the urine. Consequently, Fru-Met is not a significant source of bioavailable methionine.

There is a clear need for modern, detailed studies utilizing current analytical technologies like high-resolution mass spectrometry and stable isotopes to provide precise quantitative data on the ADME of this compound. Future research should focus on:

-

Quantifying the absorption, excretion, and mass balance of Fru-Met in an animal model.

-

Identifying the specific metabolites produced by both host and gut microbial metabolism.

-

Evaluating the physiological effects of chronic dietary exposure to Fru-Met and its microbial metabolites.

Such data will provide a more complete understanding of the nutritional and toxicological implications of this common Maillard reaction product.

References

- 1. Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport and metabolism studies with fructose amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic transit of Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructosyl-methionine: A Potential Indicator of Heat Processing in Food and Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food science, influencing the flavor, aroma, and color of thermally processed foods. This complex cascade of reactions between reducing sugars and amino acids also generates a variety of chemical markers, including Amadori rearrangement products. Among these, fructosyl-methionine, formed from the reaction of fructose and the essential amino acid methionine, is emerging as a valuable indicator of the extent of heat processing. This technical guide provides a comprehensive overview of this compound, including its formation, quantification, and its utility as a marker for thermal processing in food and its potential implications in biological systems. The guide details experimental protocols for its analysis and presents quantitative data on its occurrence in various food matrices.

Introduction: The Maillard Reaction and this compound

The Maillard reaction is initiated by the condensation of a reducing sugar, such as glucose or fructose, with a free amino group of an amino acid, peptide, or protein.[1] This initial step forms a Schiff base, which then undergoes an Amadori or Heyns rearrangement to form a more stable ketoamine or aldoamine compound, known as an Amadori or Heyns product, respectively.[2][3] this compound is an Amadori product resulting from the reaction between a reducing sugar and the amino acid methionine.[4]

The presence and concentration of specific Amadori products like this compound can serve as indicators of the severity of heat treatment applied to food products.[2] Monitoring these compounds is crucial for quality control in the food industry and for understanding the potential physiological effects of dietary advanced glycation end-products (AGEs).

Formation Pathway of this compound

The formation of this compound is a key step in the early stages of the Maillard reaction. The pathway involves the initial reaction of the carbonyl group of a reducing sugar with the primary amino group of methionine, followed by the Amadori rearrangement.

Quantitative Data: this compound in Heat-Processed Foods

The concentration of this compound varies significantly depending on the food matrix, the initial concentrations of precursors (methionine and reducing sugars), and the processing conditions (temperature and duration). Stable isotope dilution assays coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have enabled the accurate quantification of this compound in various foodstuffs.

Table 1: Concentration of this compound (Amadori product of Methionine and Glucose) in Various Food Products

| Food Product | Processing | Concentration (mg/kg) | Reference |

| Unroasted Cocoa | Drying | 342 | |

| Dried Bell Pepper | Drying | 3460 | |

| Wheat Beer | Brewing/Fermentation | Present (low %) | |

| Barley and Wheat Malt | Malting | Present | |

| Roasted Coffee | Roasting | Degraded | |

| Dried Tomato | Drying | Present |

Note: The data presented is for the glucose-derived Amadori product of methionine, which is structurally analogous to the fructose-derived compound and often analyzed concurrently.

Experimental Protocols

The accurate quantification of this compound is critical for its validation as a heat-processing indicator. The gold standard method is a stable isotope dilution assay using LC-MS/MS.

Principle

A known amount of a stable isotope-labeled internal standard (e.g., [13C6]-fructosyl-methionine) is added to the sample. This internal standard behaves chemically and physically identically to the analyte of interest (this compound) throughout the extraction, purification, and analysis process. The ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for precise quantification that corrects for any sample losses or matrix effects.

Sample Preparation and Extraction

-

Homogenization: Solid food samples are homogenized to a fine powder.

-

Spiking with Internal Standard: A precise amount of the stable isotope-labeled internal standard solution is added to a known weight of the homogenized sample.

-

Extraction: The sample is extracted with a suitable solvent, typically a mixture of acetonitrile and water with a small percentage of formic acid to aid in extraction efficiency and analyte stability.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.2 µm filter to remove fine particulates before LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation (HPLC/UHPLC):

-

Column: A reversed-phase C18 column is commonly used for the separation of Amadori products.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+ of this compound and its internal standard.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard. For this compound, a characteristic transition would be the fragmentation of the protonated molecule to a specific product ion.

-

Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC System | |

| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Perfluoroheptanoic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 2% to 50% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | e.g., m/z 312.1 -> 134.1 |

| MRM Transition (Internal Standard) | e.g., m/z 318.1 -> 140.1 |

| Collision Energy | Optimized for specific transitions |

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.

Logical Workflow for Using this compound as a Heat Indicator

The application of this compound as a heat processing indicator follows a systematic workflow, from sample selection to data interpretation.

Conclusion and Future Perspectives

This compound holds significant promise as a specific and quantifiable marker for the extent of heat processing in foods. Its formation is a direct consequence of the Maillard reaction, a ubiquitous process in thermally treated food products. The development of robust analytical methods, particularly stable isotope dilution LC-MS/MS assays, has paved the way for its accurate measurement in complex food matrices.

For researchers and drug development professionals, understanding the formation and occurrence of this compound is twofold. In the context of food science, it provides a valuable tool for process optimization and quality control. In the realm of health and nutrition, the quantification of such Maillard reaction products is essential for assessing the dietary intake of advanced glycation end-products and understanding their potential physiological consequences.

Future research should focus on expanding the database of this compound concentrations in a wider variety of processed foods and establishing clear correlations between its levels and specific processing conditions. Furthermore, investigating the bioavailability and metabolic fate of this compound will be crucial in elucidating its impact on human health.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Physiological Effects of Fructosyl-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosyl-methionine (Fru-Met), an Amadori rearrangement product formed from the non-enzymatic glycation of methionine with fructose, is a molecule of growing interest in the fields of food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the potential physiological effects of Fru-Met, with a focus on its antioxidant properties and its interactions with cellular systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a naturally occurring compound found in a variety of heat-processed and stored foods as a product of the Maillard reaction.[1] The formation of this and other Amadori products can impact the nutritional quality of food.[2] Beyond its presence in the diet, Fru-Met has garnered attention for its potential biological activities, particularly its antioxidant effects.[1] This guide explores the current understanding of Fru-Met's physiological relevance, from its chemical synthesis to its potential influence on cellular health and disease.

Synthesis and Characterization of this compound

This compound can be synthesized through both non-enzymatic and enzymatic methods. The most common method is the Maillard reaction, involving the condensation of methionine and fructose.[1]

Experimental Protocol: Synthesis of this compound via Maillard Reaction

Objective: To synthesize this compound by reacting L-methionine and D-fructose.

Materials:

-

L-methionine

-

D-fructose

-

Methanol

-

Pyridine

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve L-methionine and D-fructose in a 1:1 molar ratio in a minimal amount of hot water.[1]

-

Add methanol to the solution to achieve a final concentration suitable for the reaction.

-

Add pyridine to the reaction mixture and reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and lyophilize to obtain the crude product.

-

Purify the crude product using column chromatography on a cation-exchange resin.

-

Elute with a gradient of aqueous ammonia.

-

Collect the fractions containing this compound and lyophilize to obtain the pure compound.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The proton NMR spectrum will show characteristic signals for both the fructose and methionine moieties, and the integration of these signals can confirm the 1:1 stoichiometry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the accurate mass of the molecule, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.

Analytical Methodologies for this compound

Accurate quantification of this compound in various matrices is crucial for understanding its physiological effects. HPLC is a widely used technique for this purpose.

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection: UV detection at 200 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase or an appropriate solvent and filtering it through a 0.45 µm filter.

-

Inject the standards and the sample into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample using the calibration curve.

Physiological Effects of this compound

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily through its ability to scavenge free radicals.

| Assay | Compound | IC50 / EC50 Value | Reference |

| DPPH Radical Scavenging | This compound | 25 µM (EC50) | |

| Superoxide Anion Radical Scavenging | Methionine (1000 ppm) | 17.8% scavenging | |

| Hydrogen Peroxide Scavenging | Methionine (1000 ppm) | 20.66% scavenging |

Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions to the respective wells.

-

For the control, add methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Intestinal Absorption and Bioavailability